tert-butyl N-(2-acetyl-4-tert-butylphenyl)carbamate
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Overview
Description
tert-butyl N-(2-acetyl-4-tert-butylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-acetyl-4-tert-butylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aryl halide under palladium-catalyzed conditions. For example, the reaction can be conducted at room temperature using a combination of palladium(II) acetate and a phosphine ligand in the presence of a base such as cesium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(2-acetyl-4-tert-butylphenyl)carbamate can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-(2-acetyl-4-tert-butylphenyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate to investigate the mechanisms of enzyme action and inhibition .
Medicine: Its stability and reactivity make it a suitable candidate for modifying pharmacokinetic properties of active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its role as an intermediate in the production of polymers and coatings is well-documented.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-acetyl-4-tert-butylphenyl)carbamate involves its interaction with nucleophiles and electrophiles. The tert-butyl group provides steric hindrance, influencing the reactivity of the compound. The acetyl group can participate in hydrogen bonding and other interactions, affecting the overall stability and reactivity of the molecule .
Molecular Targets and Pathways: The compound can target various enzymes and proteins, particularly those involved in carbamate metabolism. It can inhibit or activate specific pathways depending on the nature of the interactions with the molecular targets .
Comparison with Similar Compounds
tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
benzyl carbamate: Another carbamate used in organic synthesis with different reactivity and stability.
fluorenylmethoxycarbonyl (FMoc) carbamate: A widely used protecting group in peptide synthesis with distinct deprotection conditions.
Uniqueness: tert-butyl N-(2-acetyl-4-tert-butylphenyl)carbamate stands out due to its unique combination of functional groups, providing a balance of stability and reactivity. Its tert-butyl and acetyl groups offer specific steric and electronic effects, making it a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
tert-butyl N-(2-acetyl-4-tert-butylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-11(19)13-10-12(16(2,3)4)8-9-14(13)18-15(20)21-17(5,6)7/h8-10H,1-7H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHKBSOQSCWDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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